(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
CAS No.: 211682-15-4
VCID: VC21537658
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, also known as (R)-3-(Fmoc-amino)-2-methylpropionic acid, is a chemical compound that plays a significant role in organic synthesis, particularly in peptide chemistry. This compound is a derivative of 2-methylpropanoic acid, modified with a fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis to protect the amino group. Hazard Information
Role in Peptide Synthesis(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for selective deprotection with bases like piperidine. This process ensures that the peptide chain grows in a controlled manner, minimizing unwanted side reactions. Research FindingsRecent research has focused on optimizing peptide synthesis protocols, including the use of this compound. Studies have explored various coupling reagents and conditions to improve yield and purity in peptide synthesis . Safety and HandlingGiven its potential to cause skin and eye irritation and respiratory issues, handling (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid requires caution. Personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area. In case of exposure, appropriate first aid measures should be taken promptly. |
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CAS No. | 211682-15-4 | ||||||||||||||
Product Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid | ||||||||||||||
Molecular Formula | C19H19NO4 | ||||||||||||||
Molecular Weight | 325.4 g/mol | ||||||||||||||
IUPAC Name | (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | ||||||||||||||
Standard InChI | InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | ||||||||||||||
Standard InChIKey | BMUDOYSTGJHGNI-GFCCVEGCSA-N | ||||||||||||||
Isomeric SMILES | C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | ||||||||||||||
SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | ||||||||||||||
Canonical SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | ||||||||||||||
Synonyms | 211682-15-4;(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid;(R)-3-(Fmoc-amino)-2-methylpropionicacid;(R)-Fmoc-beta2-Homoala-OH;FMOC-R-3-AMINOISOBUTYRICACID;(R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONICACID;FMOC-R-AMPA-OH;AmbotzFAA1761;(R)-Fmoc-|A2-Homoala-OH;30975_ALDRICH;SCHEMBL3740743;30975_FLUKA;CTK1A1484;MolPort-003-929-813;(R)-FMOC-BETA2-HOMOALANINE;ZINC2526563;ANW-60640;AKOS007930823;AKOS015948773;(R)-3-(N-Fmoc-Amino)isobutyricacid;AB17476;GS-0810;AJ-37625;AK-87763;KB-209925 | ||||||||||||||
PubChem Compound | 16211975 | ||||||||||||||
Last Modified | Aug 15 2023 |
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